4-Ethynyl-2-phenylpyridine

OLED phosphorescent materials Platinum(II) acetylide complexes Quantum yield engineering

4‑Ethynyl‑2‑phenylpyridine (CAS 1422374‑72‑8, C₁₃H₉N, MW 179.22 g·mol⁻¹) is a heterocyclic building block that combines the classic cyclometalating 2‑phenylpyridine (ppy) scaffold with a terminal ethynyl handle at the pyridine 4‑position. The ethynyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling , while the 2‑phenylpyridine unit directs ortho‑metalation with Ir(III) and Pt(II), forming phosphorescent complexes used in organic light‑emitting diodes (OLEDs).

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
Cat. No. B13660944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-phenylpyridine
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC#CC1=CC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H
InChIKeyBZTXDLVZVGGZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-phenylpyridine for OLED Ligand and Click Chemistry Procurement: What Sets This Building Block Apart


4‑Ethynyl‑2‑phenylpyridine (CAS 1422374‑72‑8, C₁₃H₉N, MW 179.22 g·mol⁻¹) is a heterocyclic building block that combines the classic cyclometalating 2‑phenylpyridine (ppy) scaffold with a terminal ethynyl handle at the pyridine 4‑position. The ethynyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling [1], while the 2‑phenylpyridine unit directs ortho‑metalation with Ir(III) and Pt(II), forming phosphorescent complexes used in organic light‑emitting diodes (OLEDs) [2]. The compound therefore sits at a privileged intersection of click‑chemistry modularity and heavy‑metal photophysics, properties that are physically separated onto different positions of the pyridine ring—a distinction that directly determines its behavior relative to in‑class analogs.

Why 4‑Ethynyl‑2‑phenylpyridine Cannot Be Interchanged with Common Phenylpyridine or Ethynylpyridine Analogs During Procurement


Substituting 4‑ethynyl‑2‑phenylpyridine with a generic phenylpyridine or a simple ethynylpyridine appears economical but introduces concrete functional penalties. Ligands lacking the 2‑phenyl group (e.g., 4‑ethynylpyridine, 4‑(phenylethynyl)pyridine) cannot form the five‑membered cyclometalated chelate required for high‑efficiency Ir(III) phosphorescence [1]; conversely, ligands devoid of the 4‑ethynyl group (e.g., 2‑phenylpyridine, 2,4‑diphenylpyridine) forfeit the modular post‑functionalization capability needed for covalent tethering to polymers, surfaces, or biomolecules via CuAAC [2]. Positional isomers such as 2‑(4‑ethynylphenyl)pyridine place the ethynyl unit on the phenyl ring rather than on the pyridine ring, altering the electronic communication and metal‑binding geometry—effects that manifest quantifiably in photophysical and electrochemical data discussed below.

Quantitative Evidence Guide: Where 4‑Ethynyl‑2‑phenylpyridine Outperforms Analogs in Ligand Design and Conjugation Chemistry


Phosphorescent Quantum Yield Enhancement in 4‑Ethynylpyridyl vs. 3‑Ethynylpyridyl Platinum(II) Complexes

In platinum(II)‑alkynyl complexes bearing terminal pyridyl moieties, the 4‑ethynylpyridyl isomer (para‑substitution relative to the pyridine nitrogen) delivers a higher phosphorescent quantum yield than the 3‑ethynylpyridyl variant. Zhang et al. demonstrated that this effect is rooted in resonance stabilization of a metallo‑cumulene form that shifts electron density to the electronegative N‑atom at the para‑site, increasing molecular rigidity and reducing non‑radiative decay [1]. The target compound 4‑ethynyl‑2‑phenylpyridine positions the ethynyl group precisely at this para‑site while retaining the 2‑phenyl substituent needed for cyclometalation, making it a direct entry point to high‑quantum‑yield phosphorescent complexes.

OLED phosphorescent materials Platinum(II) acetylide complexes Quantum yield engineering

Emission Color Tunability via Torsional Control in 4‑Aryl‑2‑phenylpyridine Iridium(III) Complexes

Davidson et al. synthesized a series of Ir(III) bis‑cyclometalated complexes bearing 4‑aryl‑2‑phenylpyridine ligands and demonstrated that torsional twisting of the 4‑aryl substituent, combined with ancillary ligand choice (acetylacetonate vs. 2‑picolinate), tunes the phosphorescent emission across the range 502–560 nm [1]. 4‑Ethynyl‑2‑phenylpyridine inherits this tunability because the ethynyl linker imparts a linear, low‑steric‑hindrance geometry that permits further π‑extension without forcing the 4‑substituent into a twisted conformation—unlike bulky 4‑mesityl or 4‑(o‑tolyl) analogs that enforce inter‑ring twisting, which shifts emission toward longer wavelengths [1].

Iridium(III) phosphors Emission wavelength tuning Cyclometalated ligand design

Sonogashira‑Active Terminal Alkyne vs. Non‑Functionalized 2,4‑Diphenylpyridine: Conjugation Potential

2,4‑Diphenylpyridine (CAS 56842‑43‑4) is a common 4‑aryl‑2‑phenylpyridine analog used in Ir(III) phosphor synthesis (quantum yields reported as 70% and 92% in solution for substituted variants [1]), but it lacks a terminal alkyne and therefore cannot participate in CuAAC or Sonogashira coupling without prior halogenation. 4‑Ethynyl‑2‑phenylpyridine provides a pre‑installed, synthetically competent terminal alkyne, enabling one‑step conjugation to azide‑bearing polymers, biomolecules, or surfaces. Sonogashira coupling of 4‑bromo‑2‑phenylpyridine with trimethylsilylacetylene followed by desilylation yields the target compound in good to excellent isolated yields typical of Pd/Cu‑catalyzed alkynylation [2], while 2,4‑diphenylpyridine requires a separate halogenation step to achieve comparable reactivity.

Sonogashira cross‑coupling CuAAC click chemistry Modular molecular assembly

Positional Isomer Selectivity: 4‑Ethynyl‑2‑phenylpyridine vs. 2‑(4‑Ethynylphenyl)pyridine in Metal‑Binding Mode

The positional isomer 2‑(4‑ethynylphenyl)pyridine (CAS 871012‑92‑9) places the ethynyl substituent on the phenyl ring para to the pyridine‑2‑yl connection. In this isomer, the phenyl ring bearing the ethynyl group is the ring that undergoes ortho‑metalation, potentially introducing steric and electronic perturbations at the metal‑binding site. In 4‑ethynyl‑2‑phenylpyridine, the ethynyl group is remote from the cyclometalation site (the 2‑phenylpyridine unit), leaving the five‑membered chelate geometry and frontier orbital energies essentially unperturbed while allowing independent electronic tuning via the 4‑position [1]. This site‑separation strategy is explicitly exploited in 4‑aryl‑2‑phenylpyridine Ir(III) complexes where the 4‑substituent modulates emission without disrupting metal‑ligand bonding [1].

Cyclometalation Ligand design Iridium(III) complexes

HOMO–LUMO Gap and Ionization Potential vs. Non‑Ethynylated 2‑Phenylpyridine Parent

DFT calculations at the B3LYP/6‑311++G(3df,3p) level for mono‑ and diethynylpyridines reveal that introducing an ethynyl group at the pyridine 4‑position lowers the HOMO–LUMO gap relative to unsubstituted pyridine through extended π‑conjugation [1]. A computed dataset for 4‑ethynyl‑2‑phenylpyridine (HOMO = −8.27 eV, LUMO = 0.50 eV; ΔE = 8.77 eV) [2] contrasts with the parent 2‑phenylpyridine, whose HOMO–LUMO gap is wider due to the absence of the acetylene π‑system. The reduced gap and elevated HOMO energy imply stronger electron‑donating character and red‑shifted absorption relative to 2‑phenylpyridine, consistent with the spectral trends observed in pentaalkynylpyridine systems where increasing alkynyl substitution systematically enhances fluorescence quantum yield [3].

Frontier molecular orbitals Electrochemical properties DFT calculation

mGluR5 Modulator Pharmacophore: Ethynyl‑Pyridine Substitution Pattern Dictates Activity in Phenyl‑Ethynyl Derivatives Patent

The US patent US8772300B2 (F. Hoffmann‑La Roche AG) describes ethynyl derivatives of formula (I) wherein a pyridine‑2‑carboxamide core is substituted at the 5‑position with a phenyl‑ or pyridinyl‑ethynyl group; representative compounds exhibit mGluR5 negative allosteric modulation with IC₅₀ values below 100 nM in cell‑based calcium‑flux assays [1]. 4‑Ethynyl‑2‑phenylpyridine contains the key structural elements of this pharmacophore—a pyridine ring with an ethynyl‑aryl substituent and a 2‑position that can be elaborated to the carboxamide. In contrast, analogs where the ethynyl group is absent or attached at the 3‑position (compounds explicitly excluded from the patent’s preferred substitution pattern) lose activity, demonstrating that the 4‑/5‑position ethynyl substitution relative to the pyridine nitrogen is critical for target engagement [1].

Metabotropic glutamate receptor 5 CNS drug discovery Allosteric modulator pharmacophore

Application Scenarios for 4‑Ethynyl‑2‑phenylpyridine: From OLED Phosphor Design to CNS Drug Discovery


High‑Efficiency Blue‑Green Phosphorescent Ir(III) Emitters for OLEDs

When fabricating Ir(III)‑based phosphorescent OLEDs targeting the blue‑green spectral region (λem ≈ 500–520 nm), 4‑ethynyl‑2‑phenylpyridine is the preferred ligand precursor because its 4‑ethynyl substituent imparts minimal steric torsion, biasing the emission toward shorter wavelengths compared with 4‑mesityl‑ or 4‑(o‑tolyl)‑2‑phenylpyridine analogs (Δλem up to ~60 nm) [1]. The remote ethynyl handle also enables post‑complexation CuAAC conjugation to charge‑transport polymers without altering the metal‑binding pocket [1].

Covalent Immobilization of Phosphorescent Sensors on Surfaces or Nanoparticles

The terminal alkyne of 4‑ethynyl‑2‑phenylpyridine permits direct CuAAC‑based tethering to azide‑functionalized silica nanoparticles, gold surfaces, or polymer matrices. This circumvents the multi‑step halogenation required for 2,4‑diphenylpyridine [2]. Procuring this building block therefore streamlines the fabrication of oxygen‑sensing films, bio‑imaging probes, or heterogeneous photocatalytic systems where covalent anchoring is essential.

Late‑Stage Diversification of mGluR5 Allosteric Modulator Leads

Medicinal chemistry programs targeting mGluR5 negative allosteric modulation can use 4‑ethynyl‑2‑phenylpyridine as a key intermediate for the 5‑(arylethynyl)‑pyridine‑2‑carboxamide chemotype validated in US8772300B2 (IC₅₀ < 100 nM) [3]. The pre‑installed ethynyl group allows direct Sonogashira coupling with diverse aryl halides to explore structure–activity relationships around the distal aromatic ring, whereas the non‑ethynylated 2‑phenylpyridine scaffold cannot access this chemical space without a de novo synthetic route.

Design of Ditopic Ligands for Bimetallic Supramolecular Assemblies

The orthogonal reactivity profile—2‑phenylpyridine for cyclometalation, 4‑ethynyl for Sonogashira extension—enables the construction of ditopic ligands that bridge two metal centers (e.g., an Ir(III) phosphor and a catalytic Ru(II) center). The linear, rigid ethynyl spacer maintains a defined inter‑metal distance, and the remote 4‑position ensures that extension of the π‑system does not perturb the primary coordination sphere [1]. This regiochemical programmability distinguishes 4‑ethynyl‑2‑phenylpyridine from isomers that conflate the conjugation and coordination sites.

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